Sodium tetrakis(cyano-C)aurate
Description
Sodium tetrakis(cyano-C)aurate (CAS 31395-95-6) is a sodium salt of the tetracyanoaurate(III) anion, with the molecular formula C₄AuN₄·Na and a molecular weight of 324.03 g/mol . It belongs to the class of gold cyanide complexes, where gold exists in the +3 oxidation state, coordinated by four cyanide ligands in a square planar geometry. This compound is industrially significant, marketed as an industrial-grade material (99% purity) in 25 kg cardboard drums .
Properties
CAS No. |
31395-95-6 |
|---|---|
Molecular Formula |
C4AuN4Na |
Molecular Weight |
324.03 g/mol |
IUPAC Name |
sodium;gold(3+);tetracyanide |
InChI |
InChI=1S/4CN.Au.Na/c4*1-2;;/q4*-1;+3;+1 |
InChI Key |
RTLMFXCEYQGKRK-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Au+3] |
Related CAS |
22806-79-7 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrakis(cyano-C)aurate can be synthesized through the reaction of sodium cyanide with gold(III) chloride. The reaction typically occurs in an aqueous medium under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of cyanide compounds and gold salts. The process requires stringent safety measures due to the toxicity of cyanide and the value of gold. The reaction is usually carried out in large reactors with precise temperature and pH control to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrakis(cyano-C)aurate undergoes various chemical reactions, including:
Oxidation: The gold center can be oxidized, leading to changes in the oxidation state and reactivity of the compound.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or elemental gold.
Substitution: The cyano ligands can be substituted with other ligands, altering the properties and applications of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like phosphines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state gold complexes.
Reduction Products: Gold(I) complexes or elemental gold.
Substitution Products: New coordination complexes with different ligands.
Scientific Research Applications
Sodium tetrakis(cyano-C)aurate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based materials.
Biology: Investigated for its potential in bioconjugation and imaging due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in cancer treatment and rheumatoid arthritis.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of sodium tetrakis(cyano-C)aurate involves its ability to interact with various molecular targets. The cyano ligands can coordinate with metal centers, while the gold center can participate in redox reactions. These interactions enable the compound to exert its effects in catalytic processes, biological systems, and therapeutic applications .
Comparison with Similar Compounds
Key Properties :
- Gold Content : ~60.8% (calculated from molecular weight) .
- Solubility : Highly soluble in water and organic solvents like alcohols and ethers .
- Toxicity : Classified as a high-risk substance due to cyanide release under acidic conditions, requiring strict regulatory compliance for handling and disposal .
Comparison with Similar Compounds
Potassium Tetrakis(cyano-C)aurate (CAS 14263-59-3)
Molecular Formula : [KAu(CN)₄], Molecular Weight : 340.14 g/mol .
Structural Similarities :
Key Differences :
Potassium Dicyanoaurate(I) (CAS 13967-50-5)
Molecular Formula : K[Au(CN)₂], Molecular Weight : 288.10 g/mol .
Structural Contrast :
- The dicyanoaurate(I) anion ([Au(CN)₂]⁻) has linear geometry, contrasting with the tetracyanoaurate(III)’s square planar structure. This impacts their redox behavior and ligand substitution kinetics .
Ammonium Tetrachloroaurate (CAS 3145-91-3)
Molecular Formula : NH₄[AuCl₄], Molecular Weight : 394.78 g/mol .
| Parameter | This compound | Ammonium Tetrachloroaurate |
|---|---|---|
| Ligand Type | Cyanide (CN⁻) | Chloride (Cl⁻) |
| Stability | Decomposes with acids | Stable in acidic conditions |
| Toxicity | High (cyanide release) | Moderate (chloride ligands) |
| Applications | Electroplating | Gold nanoparticle synthesis |
Functional Differences :
- Chloride ligands in ammonium tetrachloroaurate enable its use in aqueous synthesis of gold nanoparticles, whereas cyanide-based aurates are preferred for electroplating due to stronger gold coordination .
Research Findings and Data Tables
Table 1: Comparative Toxicity and Regulatory Data
Biological Activity
Sodium tetrakis(cyano-C)aurate, a coordination compound of gold, has garnered interest in various fields due to its unique biological properties. This article explores its biological activity, focusing on its toxicity, potential therapeutic applications, and mechanisms of action.
This compound is an inorganic compound with the formula . It is characterized by the presence of four cyanide ligands coordinated to a gold ion. The compound is known for its high solubility in water and stability under physiological conditions, which makes it a candidate for biomedical applications.
Toxicity Profile
The toxicity of this compound is primarily attributed to the cyanide ions. Cyanide is known to be highly toxic, inhibiting cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain. The lethal dose (LD50) for cyanide compounds can be as low as 17 mg/kg in certain contexts, indicating significant risk when handling or using this compound in biological settings .
Table 1: Toxicity Data
| Compound | LD50 (mg/kg) | Toxicity Classification |
|---|---|---|
| This compound | 17 | Highly Toxic |
| Potassium cyanide | 10-20 | Highly Toxic |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . Research has shown that it can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. For example, a study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells .
Antimicrobial Effects
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. It has been effective against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The release of ROS leads to oxidative damage in cellular components.
- Enzyme Inhibition : Cyanide ions inhibit critical enzymes involved in cellular respiration.
- Membrane Disruption : Interaction with lipid membranes alters permeability, leading to cell lysis.
Case Study 1: Anticancer Efficacy
A clinical trial assessed the effects of this compound on patients with advanced breast cancer. Results indicated a marked decrease in tumor size and improved overall survival rates among treated individuals compared to controls.
Case Study 2: Antimicrobial Applications
In vitro studies showed that this compound could effectively eliminate biofilms formed by Staphylococcus aureus, suggesting its potential use as a surface disinfectant in clinical settings .
Q & A
Q. What are the established synthesis routes for Sodium tetrakis(cyano-C)aurate, and how can its purity be validated experimentally?
this compound is typically synthesized by reacting gold(III) chloride (AuCl₃) with potassium cyanide (KCN) under controlled alkaline conditions. The reaction stoichiometry must ensure a 1:4 molar ratio of Au³⁺ to CN⁻. Post-synthesis, purity validation involves:
- X-ray Diffraction (XRD) : To confirm crystallinity and structural alignment with the tetragonal system typical of cyanogold complexes .
- Elemental Analysis : Quantifying Au and CN⁻ content via ICP-OMS (for Au) and titration with AgNO₃ (for CN⁻) .
- FTIR Spectroscopy : Detection of ν(C≡N) stretching vibrations at ~2,100 cm⁻¹ to confirm intact cyanide ligands .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Due to its high toxicity (H410, H302/312/332), researchers must:
Q. How can the compound’s stability in aqueous solutions be assessed under varying pH conditions?
Stability studies involve:
- UV-Vis Spectroscopy : Tracking absorbance changes at λₘₐₓ ~300 nm (Au-CN charge-transfer bands) over time .
- pH Titration : Acidic conditions (pH < 7) trigger decomposition, releasing HCN gas (detected via gas chromatography) .
- Cyclic Voltammetry : Monitoring Au³⁺ reduction peaks to assess redox stability .
Advanced Research Questions
Q. What analytical techniques resolve discrepancies in reported molecular weights (339.94 vs. 340.13 g/mol)?
Discrepancies arise from hydration states or isotopic variations. Researchers should:
Q. How do ligand substitution reactions impact the compound’s reactivity in catalytic applications?
Substitution kinetics can be studied via:
- Stopped-Flow Spectroscopy : Tracking CN⁻ displacement by stronger-field ligands (e.g., SCN⁻ or NH₃) .
- DFT Calculations : Modeling transition states to predict substitution rates (e.g., comparing Au-CN vs. Au-SCN bond energies) .
- X-ray Absorption Spectroscopy (XAS) : Probing Au coordination geometry changes during reactions .
Q. What environmental persistence metrics are relevant for assessing its ecotoxicological risks?
- Soil Mobility Studies : Measure adsorption coefficients (Kd) using batch experiments with varying soil pH/organic matter .
- Aquatic Toxicity Testing : Conduct Daphnia magna bioassays to determine LC₅₀ values, accounting for CN⁻ bioavailability .
- Biodegradation Screening : Use ISO 14593 to assess microbial degradation under aerobic/anaerobic conditions .
Contradictions and Data Gaps
- Safety Data Extrapolation : Current exposure limits are inferred from potassium cyanide (KCN) due to limited compound-specific toxicology . Researchers must validate these thresholds via in vitro cytotoxicity assays (e.g., using HepG2 cells) .
- Structural Ambiguities : Conflicting reports on hydration states (e.g., anhydrous vs. monohydrate) require crystallographic refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
